molecular formula C9H18BrNO3 B1676992 tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate CAS No. 164332-88-1

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate

Cat. No. B1676992
M. Wt: 268.15 g/mol
InChI Key: DMOPZPBTLCZSGL-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is an organic compound used in research related to life sciences . It is also known by its CAS Number: 164332-88-1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) . This indicates the molecular formula of the compound is C9H18BrNO3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.15 . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound is also noted to have high GI absorption and is BBB permeant .

Scientific Research Applications

Synthesis and Chemical Reactions

  • tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is used in the synthesis of various chemical compounds. For instance, it is involved in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, achieved through reactions like protecting the amino group, condensation, and de-protection, yielding an overall yield of 11.4% (Wu, 2011).
  • Another application is seen in the synthesis of (2R)-2-[N-(tert-butoxy­carbonyl)­amino]-3-methylbutane­-1,3-diol. The crystals of this compound were grown from an ethyl acetate solution, demonstrating tert-butyl carbamate's utility in forming specific molecular structures (Oku, Naito, Yamada, & Katakai, 2004).

Catalysis and Cross-Coupling Reactions

  • tert-Butyl carbamate is also significant in catalysis, particularly in Pd-catalyzed cross-coupling reactions with aryl(Het) halides. This process results in the formation of desired compounds in moderate to excellent yields (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).

Synthesis of Biologically Active Compounds

  • It plays a crucial role in the synthesis of important intermediates in biologically active compounds. For example, it is used in the synthesis of an intermediate for omisertinib (AZD9291), a drug used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Glycosylation and Formation of Glycopeptide Building Blocks

  • tert-Butyl carbamate is utilized in glycosylative transcarbamylation, leading to the formation of anomeric 2-deoxy-2-amino sugar carbamates. This reaction is useful for generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Intermediate in Enantioselective Synthesis6. Another application is its use in enantioselective synthesis, such as in the preparation of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy­methyl)­cyclo­pentyl]­carbamate, an intermediate for synthesizing carbocyclic analogues of 2′-deoxy­ribonucleotides. Its crystal structure is crucial for understanding the substitution patterns in these compounds (Ober, Marsch, Harms, & Carell, 2004).

Asymmetric Aldol Routes to Protease Inhibitors

  • It is also employed in highly stereoselective asymmetric aldol routes to synthesize novel protease inhibitors, demonstrating its potential in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).

Lithium Alkoxide Reactions

Pd-catalyzed Cyclization

  • It serves as a substrate in Pd-catalyzed cyclization, leading to the formation of complex molecules like thienopyrroles and thienooxazepinones. This showcases its versatility in advanced organic synthesis (Brugier, Outurquin, & Paulmier, 2001).

Directed Lithiation in Organic Synthesis

  • Directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate leads to the synthesis of various substituted products. This reaction highlights the compound's role in organometallic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Safety And Hazards

The compound is associated with hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Relevant Papers The search results did not provide specific papers related to tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate .

properties

IUPAC Name

tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPZPBTLCZSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate

CAS RN

164332-88-1
Record name tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Vasta, CR Corona, J Wilkinson, CA Zimprich… - Cell chemical …, 2018 - cell.com
For kinase inhibitors, intracellular target selectivity is fundamental to pharmacological mechanism. Although a number of acellular techniques have been developed to measure kinase …
Number of citations: 191 www.cell.com

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